Ferrocene, 1,1'-dicarboxy-

Description

BenchChem offers high-quality Ferrocene, 1,1'-dicarboxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocene, 1,1'-dicarboxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

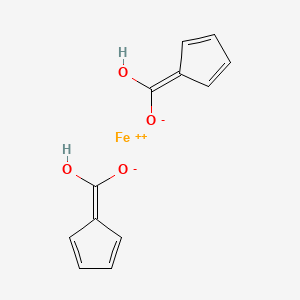

Molecular Formula |

C12H10FeO4 |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

cyclopenta-2,4-dien-1-ylidene(hydroxy)methanolate;iron(2+) |

InChI |

InChI=1S/2C6H6O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4,7-8H;/q;;+2/p-2 |

InChI Key |

OCCQHOWOYCEBAN-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(O)[O-])C=C1.C1=CC(=C(O)[O-])C=C1.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the History and Discovery of 1,1'-Dicarboxyferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocene, with its unique "sandwich" structure of an iron atom situated between two parallel cyclopentadienyl rings, has captivated chemists since its unexpected discovery and has given rise to a vast field of organometallic chemistry. Its remarkable stability, aromatic character, and rich redox properties have made it a versatile scaffold in various scientific disciplines. Among its numerous derivatives, 1,1'-dicarboxyferrocene stands out as a crucial building block for the synthesis of more complex functional molecules, with significant potential in materials science and, notably, in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key applications of 1,1'-dicarboxyferrocene, with a particular focus on its relevance to researchers in the life sciences.

A Serendipitous Discovery: The Dawn of Ferrocene Chemistry

The story of ferrocene begins not with a deliberate quest, but with a serendipitous observation in 1951. Two independent research groups, Kealy and Pauson, and Miller, Tebboth, and Tremaine, were attempting to synthesize fulvalene. Instead of the intended product, they isolated an astonishingly stable, orange, crystalline compound with the formula C₁₀H₁₀Fe. This unexpected stability was attributed to the aromatic character of the cyclopentadienyl rings, which form a stable sandwich structure with the central iron atom.

The groundbreaking "sandwich" structure was correctly proposed by Geoffrey Wilkinson and R.B. Woodward, a discovery for which Wilkinson, along with Ernst Otto Fischer, was awarded the Nobel Prize in Chemistry in 1973. This pivotal discovery of ferrocene's structure opened the floodgates for the exploration of a new class of organometallic compounds, with ferrocene serving as the prototype.

While the exact date and publication of the first synthesis of 1,1'-dicarboxyferrocene are not as clearly documented as the discovery of ferrocene itself, early research in the 1950s and 1960s by pioneers in the field, including Woodward and Wilkinson, extensively explored the derivatization of the ferrocene core. Polyamides and polyesters derived from 1,1'-ferrocenedicarbonyl chloride, a direct derivative of the dicarboxylic acid, were reported as early as 1961 by Knobloch and Rauscher.[1] This indicates that 1,1'-dicarboxyferrocene was a known and accessible compound in the early years of ferrocene chemistry, serving as a key intermediate for further functionalization.

Synthesis of 1,1'-Dicarboxyferrocene: Key Methodologies

Several reliable methods have been established for the synthesis of 1,1'-dicarboxyferrocene. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Oxidation of 1,1'-Diacetylferrocene

A common and effective method for preparing 1,1'-dicarboxyferrocene is the oxidation of 1,1'-diacetylferrocene.[2] This method takes advantage of the relative ease of oxidizing the acetyl groups attached to the cyclopentadienyl rings.

Experimental Protocol:

-

Dissolution: A specific amount of 1,1'-diacetylferrocene is dissolved in a solution of sodium hypochlorite (NaClO) with a mass fraction of 10% under dark conditions.

-

Initial Reaction: The mixture is allowed to react at 50°C for 1 hour.

-

Heating: The reaction temperature is then increased to 95°C, and stirring is continued for another hour.

-

Further Oxidation: After cooling, an additional amount of 10% NaClO solution is added, and the mixture is stirred at a controlled temperature until the reaction is complete.

-

Isolation of Crude Product: The product solution is filtered while hot. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the formation of a yellow precipitate of crude 1,1'-dicarboxyferrocene. The crude product is collected by suction filtration.

-

Purification: The crude product is dissolved in an appropriate amount of NaOH solution. The solution is filtered, and the filtrate is acidified again with concentrated hydrochloric acid to a pH of 1-2 to precipitate the purified 1,1'-dicarboxyferrocene. The purified product is then collected, dried, and can be further refined by recrystallization.

The optimal molar ratio of 1,1'-diacetylferrocene to sodium hypochlorite has been found to be 1:2.3, with an optimal reaction temperature of 50°C for the initial phase.[2]

dot

Caption: Oxidation of 1,1'-diacetylferrocene to 1,1'-dicarboxyferrocene.

Hydrolysis of 1,1'-Ferrocenedicarboxylic Acid Esters

Another widely used synthetic route involves the hydrolysis of the corresponding diesters, such as dimethyl or diethyl 1,1'-ferrocenedicarboxylate.[3] These esters can, in turn, be prepared by treating ferrous chloride with the sodium salt of the corresponding cyclopentadienyl carboxylate ester.

Experimental Protocol (General):

-

Ester Synthesis: Ferrous chloride (FeCl₂) is reacted with the sodium salt of a cyclopentadienyl carboxylate ester (e.g., sodium cyclopentadienylcarboxylate methyl ester) to form the 1,1'-diester of ferrocene.

-

Hydrolysis: The isolated diester is then subjected to hydrolysis, typically using a strong base like sodium hydroxide in an aqueous or alcoholic solution.

-

Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 1,1'-dicarboxyferrocene.

-

Isolation and Purification: The precipitated product is collected by filtration, washed, and dried. Further purification can be achieved through recrystallization.

dot

Caption: Synthesis of 1,1'-dicarboxyferrocene via diester hydrolysis.

Physicochemical Properties

1,1'-Dicarboxyferrocene is a yellow to orange or brown solid that is generally insoluble in water but soluble in aqueous base.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀FeO₄ | [3] |

| Molar Mass | 274.05 g/mol | [3] |

| Melting Point | ≥300 °C (decomposes) | |

| Appearance | Yellow to orange or brown solid | [3] |

| Solubility | Insoluble in water; soluble in aqueous base | [3] |

| CAS Number | 1293-87-4 |

Applications in Drug Development

The unique properties of the ferrocene scaffold, including its stability, low toxicity, and redox activity, have made it an attractive moiety for the design of novel therapeutic agents. 1,1'-Dicarboxyferrocene, with its two reactive carboxylic acid groups, serves as an excellent starting material for the synthesis of a wide range of ferrocene-containing drug candidates.

Anticancer Agents

A significant area of research has focused on the development of ferrocene-based anticancer drugs. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through Fenton-like reactions involving the ferrocene/ferrocenium redox couple, leading to oxidative stress and subsequent cancer cell death.

One notable example is the diester formed from 1,1'-dicarboxyferrocene and the cytotoxic fungal metabolite illudin M. This conjugate has demonstrated significant antiproliferative activity against various cancer cell lines.[4] Interestingly, the efficacy of this compound against certain colon cancer cells was found to be dependent on active c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways.

Signaling Pathways in Ferrocene-Mediated Cytotoxicity

The JNK and ERK pathways are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The activation of the JNK/ERK pathway by the 1,1'-dicarboxyferrocene-illudin M diester suggests a mechanism by which this ferrocene derivative induces apoptosis in cancer cells.

The proposed mechanism involves the generation of intracellular ROS by the ferrocene moiety. This increase in oxidative stress can act as a trigger for the activation of the JNK and ERK signaling cascades. Activated JNK and ERK can then phosphorylate a variety of downstream targets, ultimately leading to the induction of apoptosis.

dot

Caption: Proposed JNK/ERK signaling pathway activated by a 1,1'-dicarboxyferrocene derivative.

Conclusion

From its roots in the serendipitous discovery of ferrocene, 1,1'-dicarboxyferrocene has emerged as a cornerstone in the synthesis of functionalized organometallic compounds. Its accessibility through well-established synthetic routes and the versatility of its dicarboxylic acid functionality have made it an invaluable tool for chemists. For researchers in drug development, 1,1'-dicarboxyferrocene offers a robust platform for the design of novel therapeutic agents, particularly in the field of anticancer research. The ability of its derivatives to induce targeted cell death through specific signaling pathways, such as the JNK/ERK cascade, highlights the immense potential of this unique molecule in the ongoing quest for more effective and selective cancer therapies. The continued exploration of 1,1'-dicarboxyferrocene and its derivatives promises to yield further innovations in medicine and materials science.

References

A Theoretical and Computational Guide to 1,1'-Ferrocenedicarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the molecular, electronic, and spectroscopic properties of 1,1'-ferrocenedicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational characterization of organometallic compounds. This document outlines standard theoretical protocols, presents key quantitative data derived from computational studies, and visualizes the workflows involved in these theoretical investigations.

Introduction

1,1'-Ferrocenedicarboxylic acid, an organoiron compound with the formula Fe(C₅H₄CO₂H)₂, is a key derivative of ferrocene. Its rigid structure, redox activity, and the presence of functional carboxylic acid groups make it a versatile building block in supramolecular chemistry, polymer science, and as a component in redox-active materials and potential therapeutic agents. Understanding its structural and electronic properties at a quantum level is crucial for designing new materials and drugs with tailored functionalities.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the geometry, electronic structure, and vibrational dynamics of 1,1'-ferrocenedicarboxylic acid. These computational methods allow for the prediction of properties that can be difficult to measure experimentally and offer a framework for interpreting existing experimental data. This guide details the methodologies for these calculations and summarizes the key findings.

Theoretical Protocols and Methodologies

The computational investigation of 1,1'-ferrocenedicarboxylic acid involves several distinct but interconnected protocols. These range from geometry optimization to the simulation of complex electronic and spectroscopic properties.

Molecular Geometry Optimization

A prerequisite for any accurate theoretical calculation is the determination of the molecule's equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Experimental Protocol:

-

Initial Structure: An initial 3D structure of 1,1'-ferrocenedicarboxylic acid is generated using molecular modeling software.

-

Level of Theory Selection: A suitable theoretical method is chosen. Density Functional Theory (DFT) is widely employed for its balance of accuracy and computational cost.

-

Functional: The B3LYP hybrid functional is a common choice. For improved accuracy, especially with non-covalent interactions or excited states, other functionals like ωB97XD or CAM-B3LYP may be used.

-

Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d,p), is typically used for C, H, and O atoms. For the iron (Fe) atom, a basis set designed for transition metals, like LanL2DZ, is often employed to account for relativistic effects.

-

-

Optimization Algorithm: A geometry optimization is performed using an algorithm like the Berny optimization in the Gaussian suite of programs. The calculation is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a local minimum.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties are dictated by the arrangement of molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions.

Experimental Protocol:

-

Optimized Geometry: The analysis is performed on the previously optimized molecular geometry.

-

Single-Point Energy Calculation: A single-point energy calculation is run to generate the molecular orbitals and their corresponding energies.

-

Orbital Analysis: The HOMO and LUMO energies are extracted. The energy difference, known as the HOMO-LUMO gap, provides an estimate of the molecule's excitability and chemical stability.[1]

-

Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the electron density distribution. In ferrocene and its derivatives, the HOMO is typically metal-centered (dominated by Fe 3d orbitals), while the LUMO may have significant contributions from the cyclopentadienyl rings and substituents.[1][2][3]

Vibrational Spectra Calculation

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. This is crucial for interpreting experimental spectra and assigning vibrational modes to specific molecular motions.

Experimental Protocol:

-

Optimized Geometry: The calculation is based on the optimized minimum-energy structure.

-

Frequency Calculation: As performed during the geometry optimization verification, a frequency calculation computes the second derivatives of the energy with respect to atomic positions. This yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other theoretical approximations. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[4]

-

Mode Assignment: Each calculated frequency is associated with a specific normal mode of vibration (e.g., C=O stretch, C-H bend), which can be visualized with computational chemistry software.[5]

Electronic Transport Properties

For applications in molecular electronics, it is essential to understand how 1,1'-ferrocenedicarboxylic acid conducts electricity when placed between two electrodes. This is simulated using a combination of DFT and the Non-Equilibrium Green's Function (NEGF) formalism.

Experimental Protocol:

-

Device Construction: A model of the molecular junction is built. This consists of the 1,1'-ferrocenedicarboxylic acid molecule chemically bonded to two metal surfaces (e.g., Al(111) or Au(111)), which are in turn connected to semi-infinite electrodes.

-

DFT Calculation: The electronic structure of this extended system is calculated using DFT.

-

NEGF Formalism: The NEGF method is used to calculate the transmission spectrum, T(E), which represents the probability for an electron with energy E to travel from one electrode to the other through the molecule.

-

Current-Voltage (I-V) Characteristics: The electrical current (I) for a given bias voltage (V) is calculated by integrating the transmission spectrum over the energy window defined by the bias. This process is repeated for a range of voltages to generate the I-V curve.

Quantitative Data from Theoretical Calculations

While a complete set of theoretical data for isolated 1,1'-ferrocenedicarboxylic acid is not available in a single published source, the following tables summarize representative values from studies on the molecule and its parent compound, ferrocene.

Table 1: Calculated Electronic Properties

This table presents HOMO-LUMO data for ferrocene, which serves as a reference for its dicarboxylic acid derivative. The addition of electron-withdrawing carboxylic acid groups is expected to lower the orbital energies and slightly alter the HOMO-LUMO gap.

| Compound | Functional | Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |

| Ferrocene (Eclipsed) | B3LYP | Varies | -5.23 | 0.19 | 5.42 | [1] |

| Acetyl Ferrocene | B3LYP | Varies | -5.58 | -0.96 | 4.62 | [1] |

Note: Values can vary significantly with the chosen functional and basis set.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

The vibrational frequencies of the carboxylic acid group are of particular interest for spectroscopic characterization. The C=O stretching frequency is sensitive to the local chemical environment and hydrogen bonding.

| Vibrational Mode | Description | Typical Experimental Range (cm⁻¹) | Representative Scaled Calculated Range (cm⁻¹) |

| ν(O-H) | O-H stretching in COOH | 3000 - 2500 (broad) | 2900 - 2600 |

| ν(C=O) | C=O stretching in COOH | 1725 - 1680 | 1710 - 1670 |

| ν(C-O) | C-O stretching in COOH | 1320 - 1210 | 1300 - 1200 |

| δ(O-H) | O-H in-plane bending | 1440 - 1395 | 1430 - 1390 |

Source: Data compiled from general findings on carboxylic acids and DFT calculations.[4] The exact calculated values for 1,1'-ferrocenedicarboxylic acid will depend on its conformation and intermolecular interactions.

Table 3: Electronic Transport Properties

A theoretical study on 1,1'-ferrocene dicarboxylic acid sandwiched between Al(111) electrodes revealed the following characteristics.

| Property | Finding |

| I-V Characteristics | Asymmetric and spin-independent. |

| Conductance | Varies with the anchoring structure of the molecule to the electrodes. |

| Gating Effect | Molecular conductance can be tuned by applying an external gate potential. |

| Spin Polarization | A spin-polarized current can be induced by the gate potential. |

Source: Based on first-principles studies of the molecular device.[5]

Conclusion

Theoretical calculations provide a powerful and essential toolkit for elucidating the properties of 1,1'-ferrocenedicarboxylic acid. DFT and related methods offer robust protocols for determining its stable structure, electronic characteristics, and spectroscopic signatures. Furthermore, advanced simulation techniques combining DFT with NEGF can predict its behavior in molecular electronic devices. The data and methodologies presented in this guide serve as a foundational resource for researchers aiming to exploit the unique properties of this ferrocene derivative in the design and development of novel functional materials and therapeutic agents.

References

- 1. sciensage.info [sciensage.info]

- 2. mdpi.com [mdpi.com]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assigning Vibrational Frequencies - Anorganische Chemie - University of Rostock [schulz.chemie.uni-rostock.de]

Unveiling the Three-Dimensional Architecture of 1,1'-Dicarboxyferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,1'-dicarboxyferrocene, an organoiron compound with significant potential in various scientific domains, including medicinal chemistry and materials science.[1] This document summarizes its crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a visual representation of the experimental workflow.

Core Crystallographic Data

The definitive crystal structure of the triclinic modification of 1,1'-dicarboxyferrocene was elucidated by Takusagawa and Koetzle in 1979 through comprehensive neutron and X-ray diffraction studies conducted at both 78 K and 298 K.[1][2] This seminal work provides a precise atomic-level understanding of its molecular conformation and intermolecular interactions.

The crystallographic data reveals a structure where the cyclopentadienyl rings adopt a conformation that is neither fully eclipsed nor perfectly staggered.[2] The molecules form hydrogen-bonded dimers through their carboxylic acid functionalities.[2]

Table 1: Unit Cell Parameters for 1,1'-Dicarboxyferrocene (Triclinic Modification)

| Parameter | Neutron Diffraction (78 K) | X-ray Diffraction (298 K) |

| a (Å) | 7.337(2) | 7.373(1) |

| b (Å) | 7.785(3) | 7.863(1) |

| c (Å) | 9.940(4) | 10.031(1) |

| α (°) | 99.34(3) | 99.06(1) |

| β (°) | 91.11(3) | 91.11(1) |

| γ (°) | 115.34(2) | 115.54(1) |

| Volume (ų) | 496.4 | 511.5 |

| Space Group | P-1 | P-1 |

| Z | 2 | 2 |

Data sourced from Takusagawa, F.; Koetzle, T. F. Acta Crystallographica Section B 1979, 35 (12), 2888–2896.[2]

Table 2: Selected Bond Lengths (Å) for 1,1'-Dicarboxyferrocene at 78 K (Neutron Diffraction)

| Bond | Length (Å) |

| Fe-C(ring) (avg.) | 2.045 |

| C-C (in ring) (avg.) | 1.423 |

| C(ring)-C(carboxyl) | 1.485(2) |

| C=O | 1.233(2) |

| C-O | 1.318(2) |

| O-H | 1.011(3) |

Data sourced from Takusagawa, F.; Koetzle, T. F. Acta Crystallographica Section B 1979, 35 (12), 2888–2896.[2]

Table 3: Selected Bond Angles (°) for 1,1'-Dicarboxyferrocene at 78 K (Neutron Diffraction)

| Angle | Value (°) |

| C-C-C (in ring) (avg.) | 108.0 |

| C(ring)-C(ring)-C(carboxyl) | 125.8(1), 126.1(1) |

| O=C-O | 122.9(1) |

| C(ring)-C=O | 119.8(1) |

| C(ring)-C-OH | 117.3(1) |

| C-O-H | 113.4(2) |

Data sourced from Takusagawa, F.; Koetzle, T. F. Acta Crystallographica Section B 1979, 35 (12), 2888–2896.[2]

Experimental Protocols

Synthesis of 1,1'-Dicarboxyferrocene

A common and effective method for the preparation of 1,1'-dicarboxyferrocene involves a two-step process.[1]

-

Formation of the Diester: The synthesis begins with the reaction of ferrous chloride with the sodium salt of a cyclopentadienecarboxylate ester (e.g., methyl or ethyl cyclopentadienecarboxylate). This reaction yields the corresponding 1,1'-ferrocenedicarboxylate diester.

-

Hydrolysis: The resulting diester is then subjected to hydrolysis, typically using a base such as sodium hydroxide, followed by acidification. This step cleaves the ester groups to afford the final product, 1,1'-dicarboxyferrocene, which can be purified by recrystallization.[1]

Crystal Growth and X-ray Diffraction

The single crystals of the triclinic modification of 1,1'-dicarboxyferrocene used for the definitive structural analysis were obtained by slow evaporation from a solution in glacial acetic acid.[3]

X-ray Data Collection (298 K): A crystal of suitable size was mounted on a four-circle automated diffractometer. The unit cell parameters were determined and refined using a set of high-angle reflections. Intensity data were collected using Mo Kα radiation. The collected data were then corrected for Lorentz and polarization effects.

Neutron Diffraction Data Collection (78 K): For the neutron diffraction study, a larger crystal was mounted on an aluminum pin and cooled to 78 K. Data was collected on a four-circle diffractometer at a neutron wavelength of 1.160 Å. The intensities were measured using the step-scan method.

Structure Solution and Refinement: The crystal structure was solved using Patterson methods and subsequently refined by full-matrix least-squares procedures. For the neutron diffraction data, the refinement included the positions and anisotropic thermal parameters for all atoms, including hydrogen, providing a highly accurate description of the molecular geometry and hydrogen bonding.[2]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures, from the synthesis of the compound to the final analysis of its crystal structure.

Caption: Experimental workflow for the synthesis and crystal structure analysis of 1,1'-dicarboxyferrocene.

References

The Electronic Structure of 1,1'-Dicarboxyferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of 1,1'-dicarboxyferrocene, a key organometallic compound with significant potential in medicinal chemistry and materials science. This document details the theoretical framework and experimental methodologies for characterizing its electronic properties, including computational chemistry, electrochemistry, and spectroscopy. While direct experimental values for 1,1'-dicarboxyferrocene are not extensively reported in the literature, this guide establishes a robust framework for their determination by providing detailed protocols and contextual data from related ferrocene derivatives.

Introduction

Ferrocene and its derivatives have garnered substantial interest due to their unique electrochemical properties, stability, and versatile reactivity. The introduction of functional groups, such as carboxylic acids, to the cyclopentadienyl rings significantly modulates the electronic structure of the ferrocene core. 1,1'-Dicarboxyferrocene, with its two electron-withdrawing carboxylic acid groups, is of particular interest as these substituents are expected to influence the redox potential and the energy levels of the frontier molecular orbitals. A thorough understanding of its electronic structure is paramount for the rational design of novel therapeutic agents and advanced materials.

Theoretical Framework: The Impact of Carboxylic Acid Substitution

The electronic structure of ferrocene is characterized by a central iron atom sandwiched between two cyclopentadienyl (Cp) rings. The highest occupied molecular orbital (HOMO) is primarily metal-based, while the lowest unoccupied molecular orbital (LUMO) has significant contributions from the Cp rings.

The introduction of electron-withdrawing carboxylic acid groups at the 1 and 1' positions is expected to have the following effects:

-

Stabilization of the HOMO: The electron-withdrawing nature of the -COOH groups will lower the energy of the HOMO, making the ferrocene core more difficult to oxidize.

-

Increase in Redox Potential: Consequently, the formal redox potential (E°') of the Fe(II)/Fe(III) couple in 1,1'-dicarboxyferrocene is anticipated to be higher (more positive) than that of unsubstituted ferrocene.

-

Alteration of the HOMO-LUMO Gap: The precise effect on the HOMO-LUMO energy gap is a subject for experimental and computational investigation, as both HOMO and LUMO levels will be influenced by the substituents.

dot

Caption: Influence of carboxylic acid groups on the electronic structure of the ferrocene core.

Experimental and Computational Characterization

A multi-technique approach is essential for a comprehensive understanding of the electronic structure of 1,1'-dicarboxyferrocene. This involves a combination of computational modeling and experimental verification through electrochemical and spectroscopic methods.

dot

Caption: Integrated workflow for characterizing the electronic structure.

Quantitative Data

Table 1: Electrochemical Data

| Compound | Redox Potential (E°' vs Fc/Fc+) | Solvent/Electrolyte |

| Ferrocene | 0.00 V (by definition) | Dichloromethane / TBATPFB |

| Ferrocenecarboxylic acid | +0.22 V | Dichloromethane / TBATPFB |

| 1,1'-Dicarboxyferrocene | To be determined |

Table 2: Computationally Derived Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Ferrocene | -4.80 | - | - |

| Ferrocenecarboxylic acid | To be determined | To be determined | To be determined |

| 1,1'-Dicarboxyferrocene | To be determined | To be determined | To be determined |

Table 3: Spectroscopic Data

| Compound | UV-Vis λmax (nm) | Solvent | XPS Binding Energies (eV) |

| Ferrocene | 325, 440 | Ethanol | Fe 2p3/2: ~708 |

| Ferrocenecarboxylic acid | To be determined | To be determined | |

| 1,1'-Dicarboxyferrocene | To be determined | To be determined |

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental and computational characterization of 1,1'-dicarboxyferrocene.

Density Functional Theory (DFT) Calculations

Objective: To predict the optimized geometry, HOMO and LUMO energy levels, and the electronic distribution of 1,1'-dicarboxyferrocene.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Initial Structure: Construct the 3D structure of 1,1'-dicarboxyferrocene.

-

Functional and Basis Set:

-

Functional: A hybrid functional such as B3LYP is a common starting point for organometallic compounds.

-

Basis Set: A Pople-style basis set like 6-31G* or a double-zeta basis set like def2-SVP is recommended. For the iron atom, a basis set with effective core potentials (e.g., LANL2DZ) can be employed.

-

-

Calculation Type:

-

Perform a geometry optimization to find the lowest energy conformation.

-

Following optimization, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies).

-

A single-point energy calculation on the optimized geometry will provide the final HOMO and LUMO energies.

-

-

Solvation Model: To simulate experimental conditions, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be used with a solvent like acetonitrile or dichloromethane.

-

Data Analysis: Extract the energies of the HOMO and LUMO in electron volts (eV). Visualize the molecular orbitals to understand the electron density distribution.

Cyclic Voltammetry (CV)

Objective: To determine the redox potential of the Fe(II)/Fe(III) couple in 1,1'-dicarboxyferrocene and to estimate the HOMO energy level.

Methodology:

-

Instrumentation: A potentiostat with a three-electrode setup.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire.

-

-

Sample Preparation:

-

Prepare a ~1 mM solution of 1,1'-dicarboxyferrocene in an appropriate solvent (e.g., acetonitrile or dichloromethane).

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution.

-

Include a small amount of ferrocene as an internal standard for referencing the potential.

-

-

Experimental Procedure:

-

Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry thoroughly.

-

Assemble the three-electrode cell with the sample solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. Maintain an inert atmosphere above the solution during the measurement.

-

Record the cyclic voltammogram by scanning the potential. A typical scan rate is 100 mV/s. The potential window should be set to encompass the expected redox event.

-

-

Data Analysis:

-

Determine the half-wave potential (E1/2) of 1,1'-dicarboxyferrocene, which is the average of the anodic (Epa) and cathodic (Epc) peak potentials.

-

Reference the E1/2 value to the ferrocene/ferrocenium (Fc/Fc+) couple (E1/2 = 0 V).

-

Estimate the HOMO energy level using the empirical formula: E_HOMO = - (E_onset_ox vs Fc/Fc+ + 4.8) eV where E_onset_ox is the onset potential of the oxidation peak.

-

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of 1,1'-dicarboxyferrocene and estimate the optical HOMO-LUMO gap.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of 1,1'-dicarboxyferrocene in a UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

-

Use the same solvent as a reference in a matched cuvette.

-

-

Experimental Procedure:

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

The low-energy absorption band can be used to estimate the optical HOMO-LUMO gap (E_gap) using the equation: E_gap (eV) = 1240 / λ_onset (nm) where λ_onset is the wavelength at the onset of the lowest energy absorption peak.

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the atoms in 1,1'-dicarboxyferrocene.

Methodology:

-

Instrumentation: An XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα).

-

Sample Preparation:

-

Prepare a thin film of the sample on a conductive substrate (e.g., silicon wafer or gold-coated mica). This can be achieved by drop-casting a solution of the compound and allowing the solvent to evaporate.

-

-

Experimental Procedure:

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the C 1s, O 1s, and Fe 2p regions.

-

-

Data Analysis:

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states.

-

C 1s: Expect peaks corresponding to C-C/C-H in the cyclopentadienyl rings and a higher binding energy peak for the O=C-O of the carboxylic acid group.

-

O 1s: Expect peaks for the carbonyl (C=O) and hydroxyl (C-OH) oxygens.

-

Fe 2p: Expect the Fe 2p3/2 and Fe 2p1/2 doublet characteristic of Fe(II) in ferrocene.

-

-

Conclusion

This technical guide outlines the essential theoretical and practical considerations for the comprehensive characterization of the electronic structure of 1,1'-dicarboxyferrocene. The provided experimental protocols for DFT, CV, UV-Vis, and XPS offer a clear roadmap for researchers to obtain critical quantitative data. The electron-withdrawing nature of the two carboxylic acid groups is predicted to significantly influence the electronic properties of the ferrocene core, making 1,1'-dicarboxyferrocene a compelling target for further investigation in the development of novel pharmaceuticals and functional materials. The data and methodologies presented herein are intended to facilitate and standardize future research in this promising area.

A Technical Deep Dive: Molecular Orbital Analysis of 1,1'-Ferrocenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Ferrocenedicarboxylic acid, an organoiron compound with the formula Fe(C₅H₄CO₂H)₂, is a key derivative of ferrocene.[1] Its unique electronic structure, arising from the interaction between the iron d-orbitals and the cyclopentadienyl ring π-systems, makes it a valuable component in the design of redox-active materials and pharmaceuticals.[1][2][3] This technical guide provides an in-depth analysis of the molecular orbitals of 1,1'-ferrocenedicarboxylic acid, drawing upon computational and spectroscopic studies of ferrocene and its derivatives. A comprehensive understanding of its frontier molecular orbitals (HOMO and LUMO) is crucial for predicting its reactivity, electronic properties, and potential applications in drug development and materials science.

Introduction to the Electronic Structure of Ferrocene Derivatives

Ferrocene and its derivatives are characterized by a "sandwich" structure where a central iron atom is bonded to two cyclopentadienyl (Cp) rings.[4] The molecular orbital (MO) diagram of ferrocene is a classic example of organometallic bonding, involving the interaction of the Fe 3d, 4s, and 4p orbitals with the π molecular orbitals of the two Cp rings. The highest occupied molecular orbital (HOMO) in ferrocene is largely metal-based and non-bonding, which explains its facile and reversible oxidation from Fe(II) to Fe(III).[3]

The addition of substituents to the cyclopentadienyl rings, such as the carboxylic acid groups in 1,1'-ferrocenedicarboxylic acid, significantly influences the electronic properties and molecular orbital landscape of the parent ferrocene molecule. These substituents can alter the energy levels of the frontier orbitals, thereby tuning the redox potential and reactivity of the complex.

Theoretical Molecular Orbital Analysis

Key Molecular Orbitals

The frontier molecular orbitals of 1,1'-ferrocenedicarboxylic acid are expected to be qualitatively similar to those of ferrocene, with perturbations introduced by the carboxyl groups. The key orbitals involved in the frontier region are:

-

Metal-based d-orbitals: The non-bonding a₁' and the bonding e₂' orbitals, which are characteristic of the ferrocene core.

-

Ligand-based π-orbitals: The π orbitals of the cyclopentadienyl rings.

-

Orbitals of the carboxyl groups: The π and n (non-bonding) orbitals of the C=O and O-H groups.

The carboxylic acid groups are electron-withdrawing, which is expected to lower the energy of the d-orbitals of the iron center, making the compound more difficult to oxidize compared to unsubstituted ferrocene.

Predicted Molecular Orbital Energy Level Diagram

The following diagram illustrates the expected qualitative molecular orbital energy levels for 1,1'-ferrocenedicarboxylic acid, highlighting the frontier orbitals.

Caption: Predicted Molecular Orbital Diagram for 1,1'-Ferrocenedicarboxylic Acid.

Quantitative Data from Computational Studies

Computational chemistry, particularly DFT, provides quantitative insights into the electronic structure of molecules.[5][6] The table below summarizes typical energy values for the frontier molecular orbitals of substituted ferrocenes, which can be considered indicative for 1,1'-ferrocenedicarboxylic acid.

| Molecular Orbital | Typical Energy (eV) | Description |

| LUMO+1 | > 0 | Primarily ligand-based (π* of Cp or COOH) |

| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital, often ligand-based (π* of COOH) |

| HOMO | -5.0 to -6.0 | Highest Occupied Molecular Orbital, primarily metal d-orbital character (a₁') |

| HOMO-1 | -5.5 to -6.5 | Primarily metal d-orbital character (e₂') |

Note: These are approximate values based on DFT calculations of similar ferrocene derivatives and can vary with the computational method and basis set used.

Experimental Protocols and Characterization

The theoretical molecular orbital analysis is complemented by experimental data.

Synthesis

1,1'-Ferrocenedicarboxylic acid can be synthesized through various methods, with a common approach involving the hydrolysis of its diethyl ester.[7]

Caption: Simplified Synthesis Workflow for 1,1'-Ferrocenedicarboxylic Acid.

A detailed protocol involves the reaction of sodium cyclopentadienide with diethyl carbonate to form sodium (ethoxycarbonyl)cyclopentadienide.[7] This is then reacted with ferrous chloride to yield diethyl 1,1'-ferrocenedicarboxylate, which is subsequently hydrolyzed with sodium hydroxide to produce 1,1'-ferrocenedicarboxylic acid.[7]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of the carboxylic acid groups can be confirmed by characteristic stretches for the O-H and C=O bonds.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide information about the structure and purity of the compound. The chemical shifts of the cyclopentadienyl protons and carbons are sensitive to the electron-withdrawing nature of the carboxylic acid substituents.[7]

-

UV-Visible Spectroscopy: The electronic transitions between molecular orbitals can be observed using UV-Vis spectroscopy. Transitions involving the metal d-orbitals are characteristic of ferrocene derivatives.[6]

Electrochemical Analysis

Cyclic voltammetry is a key technique for probing the redox behavior of ferrocene derivatives. The oxidation potential of the Fe(II)/Fe(III) couple in 1,1'-ferrocenedicarboxylic acid provides experimental insight into the energy of the HOMO. The electron-withdrawing carboxylic acid groups are expected to shift the oxidation potential to more positive values compared to unsubstituted ferrocene.

Logical Relationship of Analysis

The comprehensive understanding of the molecular orbital structure of 1,1'-ferrocenedicarboxylic acid is achieved through the interplay of theoretical and experimental approaches.

References

- 1. 1,1'-Ferrocenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-Ferrocene-Based Ligands: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Initial Synthesis of 1,1'-Dicarboxyferrocene: A Technical Guide

An In-depth Review of the Foundational Methodologies for the Preparation of a Key Ferrocene Derivative

The synthesis of 1,1'-dicarboxyferrocene stands as a cornerstone in the development of ferrocene chemistry, providing a versatile precursor for a myriad of disubstituted ferrocene derivatives. These derivatives have found applications ranging from catalysis and materials science to medicinal chemistry. This technical guide delves into the seminal methods for the initial preparation of 1,1'-dicarboxyferrocene, presenting detailed experimental protocols, quantitative data, and reaction pathways.

Historical Context and Key Synthetic Routes

The initial preparations of 1,1'-dicarboxyferrocene were primarily achieved through two main synthetic strategies:

-

Friedel-Crafts Diacylation Followed by Haloform Reaction: This approach involves the introduction of two acetyl groups onto the cyclopentadienyl rings of ferrocene, followed by oxidation of the resulting 1,1'-diacetylferrocene.

-

Metalation and Carbonation: This method relies on the direct introduction of carboxylic acid functionalities by reacting a 1,1'-dimetallated ferrocene species with carbon dioxide.

While both methods are effective, the Friedel-Crafts acylation route is often highlighted in early literature due to its straightforward nature and the accessibility of the starting materials.

Experimental Protocols

Method 1: Synthesis via Friedel-Crafts Acylation and Subsequent Oxidation

This two-step process begins with the diacylation of ferrocene to yield 1,1'-diacetylferrocene, which is then oxidized to the target dicarboxylic acid.

Step 1: Friedel-Crafts Acylation of Ferrocene to 1,1'-Diacetylferrocene

The Friedel-Crafts acylation of ferrocene can be accomplished using acetyl chloride or acetic anhydride as the acylating agent, with a Lewis acid or a strong protic acid as the catalyst.[1][2] The use of acetic anhydride and phosphoric acid is a common and effective method.[2]

Detailed Protocol:

-

To a reaction vessel, add ferrocene and acetic anhydride.[2]

-

Carefully add 85% phosphoric acid to the mixture.[2]

-

Heat the reaction mixture, ensuring the ferrocene dissolves completely.[2]

-

After the heating period, cool the reaction mixture in an ice bath to precipitate the product.[2]

-

Isolate the crude 1,1'-diacetylferrocene by filtration. The product of this reaction is typically a mixture of mono- and diacetylated ferrocene, which can be separated by column chromatography.[1]

Step 2: Oxidation of 1,1'-Diacetylferrocene to 1,1'-Ferrocenedicarboxylic Acid

The oxidation of the acetyl groups to carboxylic acids is achieved using a haloform reaction, with sodium hypochlorite being a common oxidizing agent.[3]

Detailed Protocol:

-

In a flask protected from light, dissolve 1,1'-diacetylferrocene in a solution of sodium hypochlorite (e.g., 10% mass fraction).[3]

-

Heat the reaction mixture, for instance at 50 °C for 1 hour, followed by an increase in temperature to 95 °C for another hour.[3]

-

After cooling, additional sodium hypochlorite solution can be added to ensure complete reaction.[3]

-

Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude 1,1'-ferrocenedicarboxylic acid.[3]

-

The crude product can be purified by dissolving it in an aqueous sodium hydroxide solution, filtering, and re-precipitating with acid.[3]

Method 2: Synthesis via Dilithiation and Carbonation

This method provides a more direct route to 1,1'-ferrocenedicarboxylic acid, though it requires the handling of air- and moisture-sensitive organometallic reagents.

Detailed Protocol:

-

Prepare 1,1'-dilithioferrocene, often as a complex with N,N,N',N'-tetramethylethylenediamine (TMEDA), by reacting ferrocene with n-butyllithium in the presence of TMEDA.

-

Cool the solution of 1,1'-dilithioferrocene-TMEDA complex to a low temperature (e.g., -78 °C).

-

Introduce a stream of dry carbon dioxide gas into the reaction mixture or pour the solution over crushed dry ice.

-

Allow the mixture to warm to room temperature and then quench with water.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the 1,1'-ferrocenedicarboxylic acid.

-

Collect the product by filtration and purify by recrystallization.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and properties of 1,1'-dicarboxyferrocene and its immediate precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1,1'-Diacetylferrocene | C₁₄H₁₄FeO₂ | 270.11 | 105-106 | Red crystals |

| 1,1'-Ferrocenedicarboxylic Acid | C₁₂H₁₀FeO₄ | 274.05 | >300 (decomposes) | Yellow to orange powder |

Note: Melting points can vary based on purity and experimental conditions.

Reaction Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

References

The Core Electrochemical Properties of 1,1'-Ferrocenedicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electrochemical properties of 1,1'-ferrocenedicarboxylic acid (Fc(COOH)₂). This versatile organometallic compound serves as a cornerstone in the development of electrochemical sensors and as a redox mediator in various applications, including biosensing and catalysis.[1][2] Its well-defined and reversible redox behavior makes it an ideal candidate for probing and quantifying biological molecules and processes. This document outlines its key electrochemical parameters, detailed experimental protocols for its characterization, and its application in the context of monitoring biological signaling pathways.

Quantitative Electrochemical Data

The electrochemical behavior of 1,1'-ferrocenedicarboxylic acid is characterized by a single, well-defined, one-electron transfer process corresponding to the Fe(II)/Fe(III) redox couple. The formal potential of this process is influenced by the solvent, electrolyte, and pH of the medium. The key quantitative electrochemical parameters for 1,1'-ferrocenedicarboxylic acid are summarized in the table below.

| Parameter | Symbol | Typical Value | Conditions |

| Formal Redox Potential | E°' | ~ +0.435 V | vs. Ag/AgCl in 0.1 M phosphate buffer (pH 10.0) |

| Anodic Peak Potential | Epa | ~ +0.480 V | vs. Ag/AgCl in 0.1 M phosphate buffer (pH 10.0) at 10 mV/s |

| Cathodic Peak Potential | Epc | ~ +0.390 V | vs. Ag/AgCl in 0.1 M phosphate buffer (pH 10.0) at 10 mV/s |

| Peak Separation | ΔEp | ~ 90 mV | vs. Ag/AgCl in 0.1 M phosphate buffer (pH 10.0) at 10 mV/s |

| Diffusion Coefficient | D | Determined via Chronoamperometry (see protocol below) | Aqueous solution with supporting electrolyte |

| Heterogeneous Electron Transfer Rate Constant | k⁰ | Estimated to be on the order of 10⁻² cm/s | Based on similar ferrocene derivatives |

Experimental Protocols

Accurate characterization of the electrochemical properties of 1,1'-ferrocenedicarboxylic acid relies on standardized experimental procedures. The following sections detail the methodologies for two key electrochemical techniques: cyclic voltammetry and chronoamperometry.

Cyclic Voltammetry (CV) for Redox Characterization

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of a species. This protocol outlines the steps for obtaining a cyclic voltammogram of 1,1'-ferrocenedicarboxylic acid to determine its formal potential and assess the reversibility of its electron transfer.

Objective: To determine the formal potential (E°'), anodic peak potential (Epa), cathodic peak potential (Epc), and peak separation (ΔEp) of 1,1'-ferrocenedicarboxylic acid.

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell (including a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode)

-

1,1'-ferrocenedicarboxylic acid

-

Supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Deionized water

-

Argon or nitrogen gas for deoxygenation

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

Solution Preparation:

-

Prepare a stock solution of 1,1'-ferrocenedicarboxylic acid (e.g., 10 mM) in the chosen supporting electrolyte. The dicarboxylic acid is soluble in aqueous base.[2]

-

Prepare the electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the working, counter, and reference electrodes.

-

Add the electrolyte solution to the cell and deoxygenate by bubbling with argon or nitrogen for at least 15 minutes.

-

Record a background cyclic voltammogram of the electrolyte solution.

-

Add a known concentration of the 1,1'-ferrocenedicarboxylic acid stock solution to the cell (e.g., to a final concentration of 1 mM).

-

Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +0.8 V) and back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s).

-

Record the resulting voltammogram.

-

-

Data Analysis:

-

From the voltammogram, determine the anodic peak potential (Epa) and cathodic peak potential (Epc).

-

Calculate the formal potential: E°' = (Epa + Epc) / 2.

-

Calculate the peak separation: ΔEp = Epa - Epc. A value close to 59/n mV (where n is the number of electrons, in this case, 1) indicates a reversible process.

-

Chronoamperometry for Diffusion Coefficient Determination

Chronoamperometry is an electrochemical technique where the potential of the working electrode is stepped to a value that induces an electrochemical reaction, and the resulting current is measured as a function of time. This method can be used to determine the diffusion coefficient of an electroactive species.

Objective: To determine the diffusion coefficient (D) of 1,1'-ferrocenedicarboxylic acid.

Materials and Equipment:

-

Same as for Cyclic Voltammetry.

Procedure:

-

Electrode and Solution Preparation:

-

Prepare the electrodes and the solution of 1,1'-ferrocenedicarboxylic acid in the supporting electrolyte as described in the cyclic voltammetry protocol. Ensure the concentration is accurately known.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell and deoxygenate the solution.

-

Set the initial potential to a value where no faradaic reaction occurs (e.g., 0 V).

-

Step the potential to a value where the oxidation of 1,1'-ferrocenedicarboxylic acid is diffusion-limited (e.g., a potential significantly more positive than the anodic peak potential observed in CV, such as +0.7 V).

-

Record the current decay as a function of time for a set duration (e.g., 10 seconds).

-

-

Data Analysis:

-

The current decay for a diffusion-controlled process at a planar electrode is described by the Cottrell equation: I(t) = nFAD¹ᐟ²C / (πt)¹ᐟ² where:

-

I(t) is the current at time t

-

n is the number of electrons transferred (1 for ferrocene)

-

F is the Faraday constant (96485 C/mol)

-

A is the electrode area (cm²)

-

D is the diffusion coefficient (cm²/s)

-

C is the bulk concentration of the analyte (mol/cm³)

-

t is time (s)

-

-

Plot I vs. t⁻¹ᐟ². The plot should be linear.

-

The slope of this line is equal to nFAD¹ᐟ²C / π¹ᐟ².

-

The diffusion coefficient (D) can be calculated from the slope.

-

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for electrochemical analysis and a representative biological signaling pathway where 1,1'-ferrocenedicarboxylic acid can be employed as part of a detection system.

Caption: Experimental workflow for the electrochemical characterization of 1,1'-ferrocenedicarboxylic acid.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,1'-Ferrocenedicarboxylic Acid from 1,1'-Diacetylferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Ferrocenedicarboxylic acid is a crucial intermediate in the synthesis of various substituted ferrocene derivatives.[1][2] These derivatives have wide-ranging applications, including in the development of novel pharmaceuticals, redox-active materials, and as ligands in catalysis.[2][3] The stable, sandwich structure of the ferrocene moiety, coupled with the reactivity of the carboxylic acid groups, makes it a versatile building block.[4] This document provides a detailed protocol for the synthesis of 1,1'-ferrocenedicarboxylic acid via the oxidation of 1,1'-diacetylferrocene. The described method is a modified haloform reaction, utilizing sodium hypochlorite as a readily available and effective oxidizing agent.[4][5]

Chemical Transformation

The synthesis proceeds via the haloform reaction, where the methyl ketone groups of 1,1'-diacetylferrocene are oxidized to carboxylates by sodium hypochlorite. Subsequent acidification yields the desired 1,1'-ferrocenedicarboxylic acid.[6][7][8]

Caption: Chemical scheme of the oxidation of 1,1'-diacetylferrocene.

Experimental Protocol

This protocol is adapted from established procedures for the haloform oxidation of acetylferrocenes.[4]

Materials:

-

1,1'-Diacetylferrocene

-

10% (w/v) Sodium hypochlorite (NaClO) solution

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Condenser

-

Buchner funnel and filter paper

-

Beakers

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a specific amount of 1,1'-diacetylferrocene in a 10% aqueous solution of sodium hypochlorite. The reaction should be conducted in the dark to minimize side reactions.[4]

-

Initial Reaction: Heat the mixture to 50°C and stir for 1 hour.[4]

-

Secondary Reaction: Increase the temperature to 95°C and continue stirring for an additional hour.[4]

-

Cooling and Additional Reagent: After the second hour, cool the reaction mixture. An additional volume of 10% sodium hypochlorite solution can be added, followed by continued stirring to ensure complete reaction.[4]

-

Work-up - Precipitation: Filter the hot solution to remove any insoluble impurities. Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 1-2. This will cause the precipitation of a yellow solid, which is the crude 1,1'-ferrocenedicarboxylic acid.[4]

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with deionized water to remove any remaining acid and salts.

-

Purification:

-

Dissolve the crude product in a minimal amount of aqueous sodium hydroxide solution.[4]

-

Filter the solution to remove any remaining insoluble impurities.

-

Re-precipitate the 1,1'-ferrocenedicarboxylic acid by acidifying the filtrate with concentrated hydrochloric acid to pH 1-2.

-

Collect the purified product by vacuum filtration, wash with deionized water, and dry in a vacuum oven. Alternatively, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.[1]

-

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 1,1'-ferrocenedicarboxylic acid.

Caption: Workflow for the synthesis of 1,1'-ferrocenedicarboxylic acid.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of 1,1'-ferrocenedicarboxylic acid from 1,1'-diacetylferrocene.

| Parameter | Value | Reference |

| Reactants | ||

| 1,1'-Diacetylferrocene | 1.0 molar equivalent | [4] |

| Sodium Hypochlorite (10% aq.) | 2.3 molar equivalents | [4] |

| Reaction Conditions | ||

| Temperature | 50°C then 95°C | [4] |

| Reaction Time | 2 hours | [4] |

| Product Characterization | ||

| Appearance | Bright orange solid | [1] |

| Yield | 69-77% (representative) | [1] |

| Melting Point | Decomposes above 250°C | |

| Spectroscopic Data (¹H NMR) | ||

| Solvent | DMSO-d₆ | [1] |

| Chemical Shift (δ) | 4.45 ppm (m, 2H), 4.69 ppm (m, 2H), 12.29 ppm (br s, 1H) | [1] |

| Spectroscopic Data (¹³C NMR) | ||

| Solvent | DMSO-d₆ | [1] |

| Chemical Shift (δ) | 71.4 ppm, 72.6 ppm, 73.4 ppm, 171.3 ppm | [1] |

Note: The provided yield is for a large-scale preparation from a different starting material but is representative of what can be expected for ferrocene dicarboxylic acid synthesis.[1] The optimal molar ratio of 1:2.3 for 1,1'-diacetylferrocene to sodium hypochlorite has been reported.[4]

Safety Precautions

-

Handle concentrated hydrochloric acid and sodium hydroxide solutions with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium hypochlorite is corrosive and an oxidizing agent; avoid contact with skin and eyes.

-

Exercise caution when heating the reaction mixture.

Conclusion

The oxidation of 1,1'-diacetylferrocene using sodium hypochlorite is an effective and straightforward method for the synthesis of 1,1'-ferrocenedicarboxylic acid. The protocol provided, along with the summarized data and workflows, offers a comprehensive guide for researchers in academia and industry. The resulting high-purity product can be utilized in a variety of downstream applications, including the synthesis of novel drug candidates and advanced materials.

References

Application Notes and Protocols: 1,1'-Ferrocenedicarboxylic Acid in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage, and drug delivery. The choice of the organic linker is crucial in determining the properties and potential applications of the resulting MOF.

1,1'-Ferrocenedicarboxylic acid is a unique and highly versatile linker for the synthesis of MOFs. The presence of the redox-active ferrocene moiety within the framework imparts interesting electrochemical and catalytic properties. Furthermore, the iron center in ferrocene can participate in Fenton-like reactions, generating reactive oxygen species (ROS), which opens up possibilities for applications in cancer therapy through the induction of programmed cell death, such as ferroptosis.[1][2][3][4]

These application notes provide an overview of the synthesis, properties, and potential applications of MOFs based on the 1,1'-ferrocenedicarboxylic acid linker, with a particular focus on their relevance to drug development. Detailed experimental protocols for the synthesis of representative MOFs are also included.

Data Presentation: Properties of 1,1'-Ferrocenedicarboxylic Acid-Based MOFs

The properties of MOFs are highly dependent on the choice of the metal center and the synthesis conditions. The following table summarizes key quantitative data for some of the reported MOFs using 1,1'-ferrocenedicarboxylic acid as a linker.

| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Synthesis Method | Key Features & Potential Applications | Reference |

| Al-MIL-53-FcDC | Al³⁺ | 340 | Not Reported | Solvothermal | Porous and redox-active, potential for catalysis and separations. | [5][6] |

| CoFc-MOF | Co²⁺ | Not Reported | Not Reported | Solvothermal | Electrocatalyst for oxygen evolution reaction. | [7] |

| CAU-43 | In³⁺ | 355 | Not Reported | Solvothermal | Redox-active with potential in sensing and catalysis. | [8] |

| In-MIL-53-FcDC_a | In³⁺ | 110 | Not Reported | Solvothermal | Polymorph of CAU-43 with different structural properties. | [8] |

| In-MIL-53-FcDC_b | In³⁺ | 140 | Not Reported | Solvothermal | Thermally treated polymorph of CAU-43. | [8] |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Al-MIL-53-FcDC

This protocol describes the synthesis of a porous and redox-active aluminum-based MOF, Al-MIL-53-FcDC, using 1,1'-ferrocenedicarboxylic acid as the organic linker.[5][6]

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

1,1'-Ferrocenedicarboxylic acid (H₂FcDC)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Glass vials with Teflon-lined screw caps

-

Oven

-

Centrifuge

-

Ethanol

Procedure:

-

In a glass vial, dissolve aluminum nitrate nonahydrate and 1,1'-ferrocenedicarboxylic acid in a mixture of DMF and deionized water. The typical molar ratio of Al³⁺ to H₂FcDC is 1:1.

-

Seal the vial tightly with the Teflon-lined screw cap.

-

Place the vial in an oven and heat at 100°C for 90 minutes.

-

After the reaction is complete, allow the vial to cool down to room temperature.

-

Collect the resulting yellow-orange crystalline product by centrifugation.

-

Wash the product thoroughly with DMF and then ethanol to remove any unreacted starting materials and solvent molecules from the pores.

-

Dry the final product under vacuum.

Protocol 2: Solvothermal Synthesis of CoFc-MOF Nanosheets on a Substrate

This protocol details the direct growth of cobalt-based MOF (CoFc-MOF) nanosheets on a nickel foam substrate, suitable for electrochemical applications.[7]

Materials:

-

Cobalt(II) chloride (CoCl₂)

-

1,1'-Ferrocenedicarboxylic acid (FcDA)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Nickel foam (NF) substrate

-

Vial with PTFE-lined screwcap

-

Oven

-

Ethanol

Procedure:

-

Clean the nickel foam substrate thoroughly.

-

In a vial, dissolve CoCl₂ (35 mg, 0.27 mmol) and 1,1'-ferrocenedicarboxylic acid (35 mg, 0.13 mmol) in a mixture of DMF (2 mL) and deionized water (1 mL).

-

Sonicate the mixture until all solids are dissolved.

-

Place the cleaned nickel foam substrate into the vial containing the precursor solution.

-

Seal the vial and place it in an oven.

-

Heat the oven to 120°C and maintain this temperature for 12 hours.

-

After the synthesis, a dark yellow-brown MOF film will be visible on the nickel foam.

-

Remove the coated substrate from the solution and wash it with DMF, deionized water, and finally ethanol.

-

Dry the NF|CoFc-MOF electrode at room temperature.

Visualizations

Cellular Uptake and Trafficking of Ferrocene-Based MOFs

The following diagram illustrates the proposed pathway for the cellular uptake and subsequent intracellular fate of MOFs constructed with 1,1'-ferrocenedicarboxylic acid, particularly in the context of drug delivery to cancer cells.

Caption: Cellular internalization of ferrocene-based MOFs via endocytosis.

Proposed Signaling Pathway for Ferrocene-MOF Induced Ferroptosis in Cancer Cells

This diagram outlines the proposed mechanism by which 1,1'-ferrocenedicarboxylic acid-based MOFs can induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells. This pathway is of significant interest for the development of novel anticancer therapies.

Caption: Proposed ferroptosis induction by ferrocene-based MOFs.

Applications in Drug Development

The unique properties of MOFs constructed from 1,1'-ferrocenedicarboxylic acid make them highly attractive for various applications in drug development:

-

Targeted Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents.[9] The surface of the MOFs can be functionalized with targeting moieties to ensure specific delivery to diseased cells, minimizing off-target effects. The degradation of the MOF structure in the acidic environment of endosomes or lysosomes can trigger the release of the encapsulated drug.[10]

-

Chemodynamic Therapy (CDT): The ferrocene linker can act as a catalyst for the Fenton reaction within cancer cells, converting endogenous hydrogen peroxide (H₂O₂) into highly toxic hydroxyl radicals (•OH).[1][4] This generation of ROS induces oxidative stress and leads to cell death, a therapeutic strategy known as chemodynamic therapy.

-

Synergistic Cancer Therapy: Ferrocene-based MOFs can be designed to co-deliver a conventional chemotherapeutic drug and simultaneously induce ferroptosis. This dual-action approach has the potential to overcome drug resistance and enhance the overall therapeutic efficacy.[2] The induction of ferroptosis by the ferrocene component can sensitize cancer cells to the effects of the co-delivered drug.

Conclusion

MOFs synthesized using 1,1'-ferrocenedicarboxylic acid as a linker represent a promising class of materials with significant potential in the field of drug development. Their redox activity, coupled with the ability to induce ferroptosis, offers new avenues for the design of innovative and effective cancer therapies. The protocols and data presented in these application notes provide a foundation for researchers to explore and further develop these exciting materials for biomedical applications. Further research into the in vivo behavior, biocompatibility, and degradation of these MOFs will be crucial for their translation into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. How does ferrocene correlate with ferroptosis? Multiple approaches to explore ferrocene-appended GPX4 inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferroptosis based on metal‒organic frameworks for tumor therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. A porous and redox active ferrocenedicarboxylic acid based aluminium MOF with a MIL-53 architecture - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrochemical Behavior of 1,1'-Dicarboxyferrocene in Non-Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected electrochemical behavior of 1,1'-dicarboxyferrocene in non-aqueous media, along with protocols for its characterization using cyclic voltammetry. While direct and comprehensive electrochemical data for 1,1'-dicarboxyferrocene in a variety of non-aqueous solvents is not extensively available in the literature, this document compiles information from closely related ferrocene derivatives, particularly ferrocenylcarboxylic acids, to provide a robust predictive framework and procedural guidance.

Introduction

1,1'-Dicarboxyferrocene is an organoiron compound featuring a ferrocene core with a carboxylic acid group substituted on each cyclopentadienyl ring.[1] This structure imparts redox-active properties, making it a molecule of interest in the development of electrochemical sensors, as a component in redox-active polymers and metal-organic frameworks, and in drug development.[1][2] The electrochemical behavior of ferrocene and its derivatives is characterized by a reversible one-electron oxidation of the iron center from Fe(II) to Fe(III).[3] The formal potential of this redox couple is influenced by the nature of the solvent, the supporting electrolyte, and the substituents on the cyclopentadienyl rings.[4]

Expected Electrochemical Behavior

The two carboxylic acid groups on 1,1'-dicarboxyferrocene are electron-withdrawing, which is expected to shift the formal potential of the Fe(II)/Fe(III) redox couple to more positive values compared to unsubstituted ferrocene. This is due to the destabilization of the resulting positively charged ferrocenium species.

The electrochemical behavior of 1,1'-dicarboxyferrocene is anticipated to be a quasi-reversible one-electron process in suitable non-aqueous solvents. The degree of reversibility will be influenced by factors such as the solvent, supporting electrolyte, and scan rate.

Quantitative Data Summary

While specific data for 1,1'-dicarboxyferrocene is limited, the following table summarizes the redox properties of related ferrocenylcarboxylic acids in dichloromethane (DCM) and acetonitrile (ACN), which can be used as a reference for predicting the behavior of 1,1'-dicarboxyferrocene.[4] The data was collected using a glassy carbon working electrode, a Pt auxiliary electrode, and a Pt pseudo-reference electrode, with tetrabutylammonium hexafluorophosphate as the supporting electrolyte in acetonitrile and tetrabutylammonium tetrakispentafluorophenylborate in dichloromethane.[4] All potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[4]

Table 1: Redox Data of Ferrocenyl Carboxylic Acids in Non-Aqueous Media [4]

| Compound | Solvent | Epa (V vs Fc/Fc⁺) | Epc (V vs Fc/Fc⁺) | E°' (V vs Fc/Fc⁺) | ΔEp (mV) |

| Ferrocenecarboxylic acid | DCM | 0.283 | 0.213 | 0.248 | 70 |

| Ferrocenecarboxylic acid | ACN | 0.311 | 0.243 | 0.277 | 68 |

| Ferrocenylacetic acid | DCM | 0.118 | 0.052 | 0.085 | 66 |

| Ferrocenylacetic acid | ACN | 0.163 | 0.098 | 0.131 | 65 |

| 3-Ferrocenylpropanoic acid | DCM | 0.093 | 0.027 | 0.060 | 66 |

| 3-Ferrocenylpropanoic acid | ACN | 0.126 | 0.062 | 0.094 | 64 |

Data extracted from "Redox data of ferrocenylcarboxylic acids in dichloromethane and acetonitrile".[4]

Experimental Protocols

The following are detailed protocols for the electrochemical characterization of 1,1'-dicarboxyferrocene in non-aqueous media using cyclic voltammetry.

Materials and Reagents

-

1,1'-Dicarboxyferrocene (≥99% purity)[2]

-

Solvents (Anhydrous):

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

-

Supporting Electrolytes:

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Tetrabutylammonium perchlorate (TBAP)

-

-

Gases:

-

High-purity nitrogen or argon

-

-

Polishing Materials:

-

Alumina slurry (0.3 µm and 0.05 µm)

-

Polishing pads

-

Instrumentation

-

Potentiostat with cyclic voltammetry capabilities

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE) with a salt bridge suitable for non-aqueous solutions. A silver wire can also be used as a pseudo-reference electrode.

-

Counter (Auxiliary) Electrode: Platinum wire or gauze

Solution Preparation

-

Electrolyte Solution (0.1 M): Dissolve the appropriate amount of supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., acetonitrile) to a final concentration of 0.1 M.

-

Analyte Solution (1 mM): Dissolve a precise amount of 1,1'-dicarboxyferrocene in the 0.1 M electrolyte solution to achieve a final concentration of approximately 1 mM.[5] Gentle sonication may be required to aid dissolution.

Electrode Preparation

-

Polishing the Working Electrode:

-

Polish the glassy carbon electrode with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes using a figure-eight motion.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Repeat the polishing step with 0.05 µm alumina slurry.

-

Rinse again with deionized water and the experimental solvent.

-

Sonicate the electrode in the experimental solvent for 2-3 minutes to remove any adhered alumina particles.

-

Dry the electrode under a stream of nitrogen or argon.

-

Cyclic Voltammetry Measurement

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Deoxygenation: Add the analyte solution to the electrochemical cell and purge with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen.[5] Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-